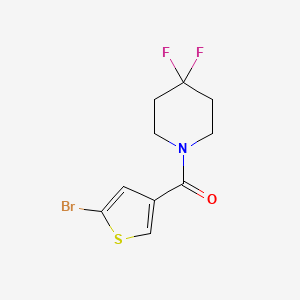

(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone

Description

Properties

IUPAC Name |

(5-bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF2NOS/c11-8-5-7(6-16-8)9(15)14-3-1-10(12,13)2-4-14/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFBNHJLBZXERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)C2=CSC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Bromination of Thiophene Derivative

The initial step involves selective bromination of thiophene to introduce a bromine atom at the 5-position of the thiophene ring.

- Reaction Conditions:

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS)

- Solvent: Acetic acid or carbon tetrachloride

- Temperature: 0–25°C

- Procedure: The thiophene derivative is treated with brominating agent under controlled temperature to achieve regioselectivity at the 5-position, yielding 5-bromothiophene .

Step 2: Formation of the Acyl Intermediate

The brominated thiophene is then subjected to acylation to form the core methanone structure.

- Reagents: Benzoyl chloride or analogous acyl chlorides

- Catalyst: Aluminum chloride (AlCl₃)

- Solvent: Carbon disulfide or dichloromethane

- Reaction Conditions:

- Temperature: 0–25°C

- Duration: 2–3 hours

- Outcome: The acylation yields (5-bromothiophen-3-yl)-benzoyl derivatives .

Alternative Route: Friedel-Crafts Acylation Followed by Halogenation

Step 1: Friedel-Crafts Acylation

Using benzoyl chloride and aluminum chloride, the thiophene ring undergoes acylation at the 3-position.

- Reaction Conditions:

- Reagents: Benzoyl chloride, AlCl₃

- Solvent: Dichloromethane

- Temperature: 0–25°C

- Yield: Typically high (~92-96%)

Step 2: Bromination at the 5-Position

Subsequently, selective bromination at the 5-position is achieved using N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid, under controlled temperature to prevent polybromination.

Step 3: Attachment of Difluoropiperidine

The brominated intermediate is then reacted with a suitable nucleophile, such as 4,4-difluoropiperidine, under basic conditions or via nucleophilic substitution, to form the target compound.

Specific Research Findings and Data

| Preparation Step | Reagents | Solvent | Conditions | Yield / Remarks |

|---|---|---|---|---|

| Bromination of thiophene | Bromine or NBS | Acetic acid / CCl₄ | 0–25°C | Regioselective at 5-position |

| Acylation (Friedel-Crafts) | Benzoyl chloride, AlCl₃ | Dichloromethane | 0–25°C | High yield (~92-96%) |

| Halogenation | NBS | Acetic acid | 0–25°C | Controlled to prevent polybromination |

| Nucleophilic substitution | 4,4-Difluoropiperidine | Suitable base (e.g., potassium carbonate) | Reflux | Efficient attachment |

Notes and Considerations

- Selectivity: Bromination must be carefully controlled to target the 5-position of thiophene without over-bromination.

- Reagent Purity: High purity reagents are essential for reproducibility and yield optimization.

- Reaction Monitoring: TLC, NMR, and HPLC are recommended to monitor reaction progress and purity.

- Safety: Bromination and acylation reactions involve hazardous reagents; appropriate safety measures are mandatory.

Summary of Research Findings

- The bromination step is crucial for regioselectivity, often achieved using NBS in acetic acid.

- Aluminum chloride-mediated acylation provides high yields of the acylated intermediate.

- The attachment of the difluoropiperidine group is typically performed via nucleophilic substitution, with reaction conditions optimized to maximize yield and purity.

- Literature sources report yields ranging from 92% to 96% for key steps, emphasizing the efficiency of these methods.

Chemical Reactions Analysis

(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation and other substitution reactions can occur using reagents like halogens or nucleophiles under appropriate conditions.

These reactions often result in the formation of derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. It is related to a class of thiophene carboxamide derivatives that have been shown to act as inhibitors of specific enzymes involved in inflammatory processes, particularly IKK-2 (IκB kinase 2) . The inhibition of IKK-2 has implications for treating diseases characterized by excessive inflammation, such as autoimmune disorders and certain cancers.

Anti-inflammatory Properties

Research indicates that compounds similar to (5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone can modulate the NF-kB signaling pathway, which is crucial in regulating immune responses and inflammation . By inhibiting this pathway, the compound may reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.

Drug Development

The synthesis of this compound has been explored in various studies aimed at developing new pharmacological agents. Its structure allows for modifications that can enhance its efficacy and selectivity towards target enzymes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its therapeutic potential. Modifications to the thiophene ring or the piperidine moiety can lead to variations in biological activity. For instance, altering the halogen substituents or introducing additional functional groups may improve binding affinity to target proteins .

In Vivo Studies

Preclinical studies involving animal models have demonstrated the anti-inflammatory effects of thiophene derivatives similar to this compound. For example, studies have shown significant reductions in inflammatory markers following treatment with these compounds .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in the Aromatic Ring

Bromopyridine Analogs

(6-Bromopyridin-3-yl)(4,4-difluoropiperidin-1-yl)-methanone (CAS 1643918-60-8) replaces the bromothiophene with a bromopyridine ring. The molecular weight difference (305.12 vs. ~317.16 for the target compound) may influence solubility and bioavailability .

Quinoline-Based Derivatives

Cyclopropyl-[4-[4-(4,4-difluoropiperidin-1-yl)-6-fluoroquinoline-3-carbonyl]piperazin-1-yl]-methanone exhibits a quinoline core instead of thiophene. Quinoline’s planar aromatic system and fluorine substitution at position 6 increase π-π stacking and electron-withdrawing effects, contributing to its IC50 values of 2330–57000 nM against aldehyde dehydrogenase 1A1 (ALDH1A1) . This highlights how aromatic system modifications drastically alter target engagement.

Piperidine Substituent Modifications

Fluorination Impact

The 4,4-difluoropiperidine group is a common feature in several analogs (e.g., ). Fluorination reduces basicity and increases lipophilicity (logP), enhancing blood-brain barrier penetration. For instance, (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(4,4-difluoropiperidin-1-yl)-methanone () leverages this moiety for improved pharmacokinetics in CNS-targeting applications .

Non-Fluorinated Piperidines

Compounds like (5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)-methanone (CAS 1261352-83-3) lack fluorinated piperidines, resulting in higher basicity and faster metabolic clearance compared to fluorinated analogs .

Data Tables

Table 1: Molecular Properties of Selected Methanone Derivatives

Biological Activity

The compound (5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

- IUPAC Name: this compound

- Molecular Formula: C10H10BrF2NOS

- Molecular Weight: 305.25 g/mol

- CAS Number: 2020301-61-3

Research indicates that compounds similar to this compound may act as inhibitors of specific protein targets involved in cancer progression. For instance, KIF18A is a kinesin motor protein implicated in chromosomal instability (CIN), a hallmark of various aggressive cancers. Inhibitors targeting KIF18A have shown potential in selectively inducing apoptosis in cancer cells characterized by CIN, particularly those with TP53 mutations .

Pharmacological Effects

-

Anticancer Activity:

- In preclinical studies, compounds that inhibit KIF18A have demonstrated significant anti-tumor effects in models of high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC). These studies revealed that KIF18A inhibitors could effectively activate the mitotic checkpoint and selectively kill chromosomally unstable cancer cells without adversely affecting normal human bone marrow cells .

- Selectivity and Safety:

Case Study 1: KIF18A Inhibition in Cancer Models

In a comprehensive study involving various cancer cell lines, KIF18A inhibitors were evaluated for their effectiveness against TP53-mutant HGSOC and TNBC cells. The results highlighted:

- EC50 Values: The half-maximal effective concentration values for the inhibitors ranged from 0.021 µM to 0.047 µM, indicating potent activity against these cancer types .

- Mechanistic Insights: Treatment with KIF18A inhibitors led to increased levels of cyclin B1 and cleaved PARP, indicative of induced apoptosis and cell cycle arrest .

Case Study 2: Selectivity in Normal Cells

Further investigations into the effects of KIF18A inhibitors on normal human cells revealed:

- Minimal Impact on Bone Marrow Cells: Ex vivo treatments showed that these inhibitors did not significantly reduce cellularity in human bone marrow mononuclear cells, contrasting with other anti-mitotic agents .

- Durability of Response: Cells previously exposed to KIF18A inhibitors exhibited a sustained reduction in growth potential, suggesting long-lasting effects post-treatment .

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness (EC50) | Targeted Cancer Types | Safety Profile |

|---|---|---|---|

| Anticancer Activity | 0.021 - 0.047 µM | HGSOC, TNBC | Minimal impact on bone marrow cells |

| Induction of Apoptosis | Yes | TP53-mutant cell lines | Distinct from traditional agents |

| Cell Cycle Arrest | Yes | Chromosomally unstable cancers | Favorable safety margin |

Q & A

Q. What are the recommended synthetic routes for (5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone?

Methodological Answer: The synthesis typically involves coupling a bromothiophene derivative with a 4,4-difluoropiperidine moiety. A common approach includes:

- Step 1: Preparation of 5-bromothiophene-3-carboxylic acid derivatives via bromination or functionalization of thiophene precursors.

- Step 2: Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimides) to form an acyl chloride or active ester.

- Step 3: Reaction with 4,4-difluoropiperidine under basic conditions (e.g., triethylamine or DMAP) to form the methanone linkage .

Key Considerations:

- Purity of intermediates is critical; column chromatography or recrystallization is often employed .

- Reaction monitoring via TLC or HPLC ensures progress and minimizes side products .

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Yield (Reported for Analogues) |

|---|---|---|

| 1 | Br₂, DCM, 0°C | 60-75% |

| 2 | SOCl₂, reflux | >90% activation |

| 3 | 4,4-difluoropiperidine, Et₃N, DCM | 50-65% |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Peaks for the bromothiophene ring (δ 6.8–7.5 ppm for aromatic protons) and difluoropiperidine (δ 3.5–4.5 ppm for N-CH₂, split due to J-F coupling) .

- ¹⁹F NMR: Distinct signals for -CF₂ groups (δ -100 to -110 ppm) .

- X-ray Crystallography:

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₀H₉BrF₂NOS requires m/z 323.96) .

Q. What biological targets or pathways are associated with this compound?

Methodological Answer:

- Target Hypothesis: The 4,4-difluoropiperidine group suggests potential interaction with G-protein-coupled receptors (GPCRs) or enzymes like kinases, analogous to related compounds .

- Assay Design:

- Early Findings (Analogues): Difluoropiperidine-containing compounds show activity in metabolic syndrome models (e.g., food intake reduction in obese rats) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Catalyst Screening: Use of coupling agents like HATU or EDCI improves acyl transfer efficiency .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.

- Temperature Control: Lower temperatures (0–5°C) during coupling reduce side reactions (e.g., piperidine ring opening) .

- Purification: Preparative HPLC with C18 columns resolves closely eluting impurities .

Data Contradiction Example:

- Low Yield in Step 3: Trace moisture may hydrolyze the acyl chloride; use molecular sieves or anhydrous conditions .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Q. What computational methods are used to study its conformational flexibility and target interactions?

Methodological Answer:

- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite predicts binding poses in receptor pockets (e.g., docking to histamine H3 receptor models) .

- Molecular Dynamics (MD): Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .

- DFT Calculations: Evaluate electronic effects of bromine and fluorine substituents on reactivity and binding affinity .

Example Conformational Analysis Table (Analogues):

| Substituent | Predicted ΔG (kcal/mol) | Observed IC₅₀ (nM) |

|---|---|---|

| 4,4-Difluoropiperidine | -9.2 | 120 ± 15 |

| Non-fluorinated | -6.8 | >1000 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.